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Compound of Interest

Compound Name: Benzyl 4-bromobutanoate

Cat. No.: B159757 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for benzyl 4-
bromobutanoate, a key intermediate in various synthetic applications. The document details

its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

characteristics, offering valuable insights for compound verification and quality control in

research and development settings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectral analysis of

benzyl 4-bromobutanoate.

¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts and Multiplicities
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.36 m 5H Ar-H

5.14 s 2H -O-CH₂-Ph

3.46 t, J = 6.4 Hz 2H Br-CH₂-

2.56 t, J = 7.2 Hz 2H -C(=O)-CH₂-

2.20 quin, J = 6.6 Hz 2H -CH₂-CH₂-CH₂-

Solvent: CDCl₃, Reference: TMS at 0.00 ppm, Spectrometer Frequency: 400 MHz.[1]

¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts

Chemical Shift (δ) ppm Assignment

172.2 C=O

135.7 Ar-C (quaternary)

128.5 Ar-CH

128.3 Ar-CH

128.2 Ar-CH

66.3 -O-CH₂-Ph

32.6 Br-CH₂-

32.4 -C(=O)-CH₂-

27.6 -CH₂-CH₂-CH₂-

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz.

Infrared (IR) Spectroscopy Data
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Table 3: Characteristic IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

~3030 Medium C-H (aromatic) Stretching

~2960 Medium C-H (aliphatic) Stretching

~1735 Strong C=O (ester) Stretching

~1450, ~1500 Medium-Weak C=C (aromatic) Stretching

~1280, ~1160 Strong C-O (ester) Stretching

~690, ~750 Strong C-H (aromatic) Out-of-plane bending

~650 Medium C-Br Stretching

Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Fragments

m/z Ion Notes

256/258 [C₁₁H₁₃BrO₂]⁺

Molecular ion peak (M⁺),

showing the characteristic 1:1

isotopic pattern for bromine.

177/179 [Br(CH₂)₃CO]⁺ Loss of the benzyl group.

149 [C₄H₅O₂]⁺
McLafferty rearrangement

product.

107 [C₇H₇O]⁺
Fragment from the benzyl

ester moiety.

91 [C₇H₇]⁺
Tropylium ion, a very stable

fragment.

Experimental Protocols
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The following sections detail the methodologies for acquiring the spectral data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of benzyl 4-bromobutanoate (approximately 10-20 mg) was prepared in deuterated

chloroform (CDCl₃, ~0.7 mL). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C

NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in

parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For the ¹H

NMR spectrum, a sufficient number of scans were acquired to obtain a good signal-to-noise

ratio. For the ¹³C NMR spectrum, a proton-decoupled sequence was used to simplify the

spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
A drop of neat benzyl 4-bromobutanoate liquid was placed between two sodium chloride

(NaCl) or potassium bromide (KBr) plates to form a thin film. The plates were then mounted in

a sample holder and placed in the beam of an FTIR spectrometer. The spectrum was recorded

over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates was recorded

prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectra were obtained using an electron ionization (EI) mass spectrometer. A small

amount of the sample was introduced into the ion source, typically via a direct insertion probe

or after separation by gas chromatography. The molecules were ionized by a beam of electrons

(typically at 70 eV). The resulting ions were accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer. The detector recorded the abundance of each ion,

generating the mass spectrum.

Logical Relationships in Spectral Analysis
The following diagram illustrates the workflow for the comprehensive spectral analysis of a

chemical compound like benzyl 4-bromobutanoate.
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Compound Synthesis & Purification Data Interpretation

Synthesis of Benzyl
4-bromobutanoate
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Structure Validation Purity Assessment

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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